![molecular formula C7H11NO B037450 3,4-Dimethyl-5-methylidenepyrrolidin-2-one CAS No. 111862-13-6](/img/structure/B37450.png)
3,4-Dimethyl-5-methylidenepyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-5-methylidenepyrrolidin-2-one, also known as DMMP, is a chemical compound that has been widely used in various scientific research applications. DMMP is a colorless liquid that has a strong odor and is highly soluble in water. It is primarily used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is not fully understood. However, it is believed that 3,4-Dimethyl-5-methylidenepyrrolidin-2-one acts as a nucleophile, reacting with electrophilic species to form new chemical compounds. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been shown to react with various organic compounds, including aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects:
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have a low toxicity profile and is not considered to be a significant health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used as a precursor in the synthesis of various organic compounds. However, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has some limitations in lab experiments. It has a strong odor and can be difficult to handle. It is also highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can also be used in the production of specialty chemicals, such as flavors and fragrances. Additionally, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be used as a reagent in various chemical reactions, allowing for the synthesis of new organic compounds.
In conclusion, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one is a versatile chemical compound that has been widely used in scientific research applications. Its unique chemical properties make it a valuable precursor in the synthesis of various organic compounds. While its mechanism of action is not fully understood, 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has a low toxicity profile and is not considered to be a significant health hazard. There are several future directions for the use of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one in scientific research, including the synthesis of new pharmaceuticals and agrochemicals, the production of specialty chemicals, and the synthesis of new organic compounds.
Synthesemethoden
The synthesis of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one can be achieved through several methods, including the reaction of acrolein with dimethylamine or the reaction of formaldehyde with methylamine. The most common method of 3,4-Dimethyl-5-methylidenepyrrolidin-2-one synthesis is through the reaction of formaldehyde with dimethylamine. This reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-5-methylidenepyrrolidin-2-one has been widely used in scientific research applications due to its unique chemical properties. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 3,4-Dimethyl-5-methylidenepyrrolidin-2-one has also been used in the production of specialty chemicals, such as flavors and fragrances.
Eigenschaften
CAS-Nummer |
111862-13-6 |
---|---|
Produktname |
3,4-Dimethyl-5-methylidenepyrrolidin-2-one |
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
DNODZCHVPPRHKF-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC1=C)C |
Kanonische SMILES |
CC1C(C(=O)NC1=C)C |
Synonyme |
2H-Pyrrol-5-ol,3,4-dihydro-3,4-dimethyl-2-methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.